WAY-329600

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

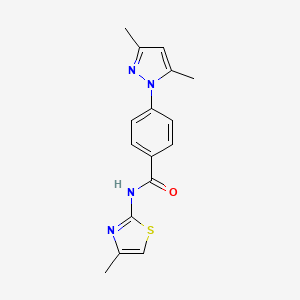

C16H16N4OS |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H16N4OS/c1-10-8-12(3)20(19-10)14-6-4-13(5-7-14)15(21)18-16-17-11(2)9-22-16/h4-9H,1-3H3,(H,17,18,21) |

InChI Key |

PESUEAIIRVMTGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

WAY-329600: Unraveling the Mechanism of Action of a Novel Compound

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WAY-329600 is a novel small molecule compound that has garnered interest within the research community. This document aims to provide a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical data. Due to the proprietary nature of early-stage drug development, publicly accessible information regarding this compound remains limited. This guide, therefore, synthesizes the available data to offer a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of novel therapeutic agents are paramount to advancing medical treatments. This compound has emerged as a compound of interest, yet detailed information regarding its pharmacological properties is not widely available in peer-reviewed literature. This guide serves to consolidate the known information and provide a framework for its potential mechanism of action.

Core Mechanism of Action

Currently, there is no publicly available scientific literature detailing the specific molecular target or the precise mechanism of action for this compound. Chemical vendor listings identify it as an active molecule available for research purposes, but do not provide data on its biological activity.

Without experimental data, a definitive description of the signaling pathways modulated by this compound cannot be provided.

Quantitative Data Summary

A thorough search of scientific databases and public records has not yielded any quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50).

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not available in the public domain. To investigate the mechanism of action of a novel compound like this compound, a standard series of preclinical experiments would be necessary. A hypothetical experimental workflow is presented below.

Target Identification and Validation

A potential workflow for identifying the molecular target of this compound would involve a combination of in silico and in vitro approaches.

In Vitro Characterization

Once a target is identified, a series of in vitro experiments would be conducted to characterize the interaction of this compound with its target and its effect on cellular signaling.

Conclusion

While this compound is commercially available for research, its mechanism of action, molecular target, and pharmacological profile remain to be elucidated in the public scientific domain. The information presented in this guide is based on standard drug discovery and development pipelines and offers a potential roadmap for the investigation of this compound. As research progresses and data becomes publicly available, a more detailed understanding of this compound will emerge. Researchers are encouraged to contribute to the public knowledge base by publishing their findings on this novel molecule.

Unraveling the Biological Target of WAY-329600: A Technical Guide to Erastin and the Induction of Ferroptosis

For Immediate Release

This technical guide provides an in-depth analysis of the biological target and mechanism of action of the compound identified by the Chemical Abstracts Service (CAS) number 956959-79-8, commonly known as erastin. Marketed under various catalog numbers including WAY-329600, this small molecule is a potent and specific inhibitor of the cystine/glutamate antiporter, system Xc-. Its action initiates a unique form of iron-dependent programmed cell death termed ferroptosis, a pathway distinct from apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies and the regulation of cell death pathways.

Executive Summary

This compound, or erastin, has been identified as a critical tool for inducing ferroptosis. Its primary biological target is the cell surface amino acid antiporter, system Xc-. By inhibiting this transporter, erastin blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of intracellular GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The accumulation of these reactive oxygen species in an iron-dependent manner results in catastrophic membrane damage and cell death. This guide will detail the molecular interactions, downstream signaling events, quantitative measures of activity, and the experimental protocols used to elucidate this mechanism.

Data Presentation: Quantitative Analysis of Erastin's Activity

The inhibitory potency of erastin on its primary target, system Xc-, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for the inhibition of system Xc- activity, often measured via glutamate release or cystine uptake assays, is a key metric.

| Parameter | Cell Line | Value | Assay Method | Reference |

| IC50 | HT-1080 (Fibrosarcoma) | 0.20 µM | Glutamate Release | |

| IC50 | Calu-1 (Lung Carcinoma) | 0.14 µM | Glutamate Release | |

| IC50 | xCT-overexpressing MEF | ~1.4 µM | 14C-Cystine Uptake | [1] |

MEF: Mouse Embryonic Fibroblasts

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound (erastin) is a well-defined pathway leading to ferroptosis. The key steps are outlined below and visualized in the accompanying diagram.

-

Inhibition of System Xc- : Erastin directly binds to and inhibits the function of the system Xc- antiporter, which is composed of the subunits SLC7A11 and SLC3A2. This blockade prevents the cellular uptake of extracellular cystine in exchange for intracellular glutamate.[2][3]

-

Glutathione (GSH) Depletion : Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), a major cellular antioxidant. By blocking cystine import, erastin leads to a significant decrease in the intracellular pool of GSH.[1]

-

Inactivation of GPX4 : Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage. The depletion of GSH results in the inactivation of GPX4.

-

Lipid Peroxidation : In the absence of functional GPX4, and in the presence of intracellular iron, polyunsaturated fatty acids within cellular membranes are highly susceptible to oxidation, leading to a chain reaction of lipid peroxidation.

-

Ferroptotic Cell Death : The extensive and uncontrolled lipid peroxidation leads to a loss of membrane integrity, culminating in a form of regulated cell death known as ferroptosis.

Experimental Protocols

The identification of this compound's biological target and mechanism of action relies on several key experimental procedures.

System Xc- Activity Assays

a) Glutamate Release Assay

This assay indirectly measures system Xc- activity by quantifying the amount of glutamate released from cells into the culture medium.

-

Cell Seeding : Plate cells (e.g., HT-1080) in 6-well plates and allow them to adhere overnight.

-

Treatment : Wash cells with a sodium-containing, glutamine-free medium. Incubate the cells with varying concentrations of erastin or a vehicle control (DMSO) in the same medium for a specified time (e.g., 1 hour).

-

Sample Collection : Collect the conditioned medium from each well.

-

Glutamate Quantification : The glutamate concentration in the collected medium is measured using a commercial glutamate assay kit. These kits typically use an enzyme-coupled reaction that produces a fluorescent or luminescent signal proportional to the glutamate concentration.[4][5]

-

Data Analysis : Normalize the glutamate levels to the total cell number in each well. Plot the percentage of glutamate release inhibition against the erastin concentration to determine the IC50 value.

b) Radiolabeled Cystine Uptake Assay

This method directly measures the uptake of cystine into cells.

-

Cell Preparation : Culture cells to an appropriate confluency in multi-well plates.

-

Inhibitor Incubation : Pre-incubate the cells with different concentrations of erastin or vehicle control for a short period.

-

Cystine Uptake : Add 14C-labeled cystine to the culture medium and incubate for a defined time (e.g., 5-10 minutes).[2][1]

-

Cell Lysis and Scintillation Counting : Wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis : The amount of incorporated 14C-cystine is a direct measure of system Xc- activity. Calculate the percentage of inhibition at each erastin concentration to determine the IC50.

Assays for Downstream Effects

a) Glutathione (GSH) Depletion Assay

This assay measures the intracellular concentration of GSH following treatment with erastin.

-

Cell Treatment : Treat cells in culture with erastin for a specified duration (e.g., 5 hours).

-

Cell Lysis : Harvest and lyse the cells. Deproteinize the lysate, often using metaphosphoric acid.

-

GSH Quantification : The amount of GSH in the supernatant is determined using a commercially available GSH assay kit. A common method involves the reaction of GSH with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 405 nm.[4]

-

Data Normalization : The GSH concentration is normalized to the total protein content of the cell lysate.

b) Lipid Peroxidation Assay (C11-BODIPY)

This assay uses the fluorescent probe C11-BODIPY581/591 to detect lipid peroxidation in live cells.

-

Cell Staining : Treat cells with erastin. In the final stage of the treatment, incubate the cells with the C11-BODIPY581/591 probe.

-

Mechanism : The unoxidized probe fluoresces red, while its oxidation by lipid peroxides causes a shift to green fluorescence.

-

Detection : The change in fluorescence can be quantified using flow cytometry or visualized by fluorescence microscopy.[3][6]

-

Analysis : The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Conclusion

The compound this compound, identified as erastin, has a well-characterized biological target: the system Xc- cystine/glutamate antiporter. Its mechanism of action through the induction of ferroptosis presents a promising avenue for cancer therapy, particularly for tumors resistant to traditional apoptotic cell death. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and in the broader field of ferroptosis research.

References

- 1. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Research Compound WAY-329600: A Technical Overview Based on Available Data

For Researchers, Scientists, and Drug Development Professionals

WAY-329600 is a chemical compound available for research purposes. However, a comprehensive review of scientific literature and public databases reveals a notable absence of published studies detailing its specific biological activity, mechanism of action, or therapeutic potential. Its primary availability through chemical suppliers suggests its role as a tool for exploratory research rather than a well-characterized agent with established applications. This guide provides a summary of the limited available information and outlines a general framework for how a novel compound like this compound might be investigated.

Chemical and Physical Properties

Quantitative data on the specific biological activity of this compound is not available in the public domain. The following table summarizes its basic chemical properties as listed by suppliers.

| Property | Value |

| Molecular Formula | C₁₄H₁₀FN₃O₃S₂ |

| Molecular Weight | 351.38 g/mol |

| CAS Number | 956959-79-8 |

Postulated Research Directions

Given the chemical structure of this compound, which includes moieties found in other biologically active compounds, researchers might investigate its potential as an inhibitor of various enzyme classes. For instance, structural similarities to known phosphodiesterase (PDE) inhibitors, a class of drugs used to treat conditions like erectile dysfunction and pulmonary hypertension, could warrant screening against different PDE isoforms.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a novel research compound like this compound.

Potential Signaling Pathway Investigation

Should initial screening suggest this compound acts as a phosphodiesterase 5 (PDE5) inhibitor, a key area of investigation would be its effect on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Detailed Methodologies: A Template for Investigation

As no specific experimental protocols for this compound are published, the following sections provide generalized methodologies that researchers could adapt to study this compound.

In Vitro Enzyme Inhibition Assay (Example: PDE5)

-

Objective: To determine the inhibitory activity of this compound against a specific enzyme (e.g., human recombinant PDE5).

-

Materials:

-

Human recombinant PDE5 enzyme.

-

This compound stock solution (e.g., in DMSO).

-

cGMP (substrate).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Detection reagent (e.g., a fluorescent-labeled antibody that binds to the product, GMP, or a coupled enzyme system).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PDE5 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate.

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Cytotoxicity Assay

-

Objective: To assess the potential toxicity of this compound on a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

-

Materials:

-

HUVECs.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels).

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

-

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

-

Conclusion

This compound remains a molecule of unknown function within the public scientific domain. The information presented here serves as a foundational guide for researchers interested in exploring its properties. Any investigation into this compound would require a systematic approach, beginning with in vitro screening to identify its molecular targets, followed by cell-based and potentially in vivo studies to elucidate its biological effects. The lack of existing data presents a unique opportunity for novel discoveries. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other under-characterized research compounds.

An In-Depth Technical Guide to the PI3K/Akt/mTOR Pathway and its Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway, focusing on the mechanisms of its activation, its role in oncogenesis, and the strategies for its inhibition. While this guide will discuss the general principles of pathway inhibition, it is important to note that specific data regarding a compound designated as "WAY-329600" is not available in the public scientific literature. The information presented herein is based on the broader class of PI3K/Akt/mTOR pathway inhibitors.

The Core Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[2] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, each with specific downstream targets that regulate processes like protein synthesis, cell growth, and survival.[2][4]

Figure 1. The PI3K/Akt/mTOR signaling pathway.

Role in Oncogenesis

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.[1] This aberrant activation can occur through various mechanisms, including:

-

Mutations: Activating mutations in the genes encoding PI3K (PIK3CA) or Akt, or loss-of-function mutations in the tumor suppressor PTEN, a negative regulator of the pathway.[3]

-

Amplification: Increased copy number of genes encoding key pathway components.

-

Upstream Activation: Overexpression or constitutive activation of receptor tyrosine kinases.

Constitutive activation of this pathway promotes tumorigenesis by driving uncontrolled cell proliferation, inhibiting apoptosis (programmed cell death), and stimulating angiogenesis (the formation of new blood vessels that supply tumors).[4]

Therapeutic Inhibition of the PI3K/Akt/mTOR Pathway

Given its central role in cancer, significant efforts have been made to develop inhibitors that target key nodes of the PI3K/Akt/mTOR pathway. These inhibitors can be broadly classified into several categories:

-

Pan-PI3K inhibitors: These molecules target all class I PI3K isoforms.

-

Isoform-selective PI3K inhibitors: These compounds are designed to target specific PI3K isoforms (α, β, γ, δ), potentially offering a better therapeutic window.

-

Akt inhibitors: These agents directly target the Akt kinase.

-

mTOR inhibitors: These drugs, which include rapamycin and its analogs (rapalogs), primarily inhibit mTORC1.

-

Dual PI3K/mTOR inhibitors: These molecules are designed to inhibit both PI3K and mTOR kinases.

The choice of inhibitor depends on the specific genetic alterations driving the tumor and the desire to mitigate potential off-target effects.

Quantitative Data on Pathway Inhibitors

The following table summarizes representative data for well-characterized PI3K/Akt/mTOR pathway inhibitors. It is important to note that this is not an exhaustive list and the specific values can vary depending on the assay conditions.

| Inhibitor Class | Example Compound | Target(s) | IC50 (nM) | Clinical Status (Representative) |

| Pan-PI3K | Buparlisib (BKM120) | PI3Kα/β/γ/δ | 52/166/116/262 | Phase III |

| PI3Kα-selective | Alpelisib (BYL719) | PI3Kα | 5 | Approved |

| PI3Kδ-selective | Idelalisib (CAL-101) | PI3Kδ | 2.5 | Approved |

| Akt | Ipatasertib (GDC-0068) | Akt1/2/3 | 5/18/60 | Phase III |

| mTORC1 | Everolimus (RAD001) | mTORC1 | 1.6-2.6 | Approved |

| Dual PI3K/mTOR | Dactolisib (BEZ235) | PI3K/mTOR | 4-75 | Phase II |

IC50 values are indicative and can vary between studies.

Key Experimental Protocols

The investigation of PI3K/Akt/mTOR pathway inhibitors involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Western Blotting for Pathway Phosphorylation

Objective: To assess the phosphorylation status of key pathway proteins (e.g., Akt, S6K1) as a measure of pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with the inhibitor at various concentrations for a specified time.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-Akt Ser473, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

WAY-329600: An Investigative Review of a Potential mTOR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Note on Compound Identification:

Initial database searches for "WAY-329600" yield limited and ambiguous information, with most suppliers classifying it as an "active molecule" without specifying a biological target or mechanism of action. Conversely, a structurally similar designation, "WAY-600," is extensively documented as a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Given the high degree of similarity in nomenclature and the detailed characterization of WAY-600 as an mTOR inhibitor, this technical guide will proceed under the strong supposition that the query for "this compound" contains a typographical error and is intended to refer to WAY-600. This document will, therefore, focus on the well-established properties and experimental data associated with WAY-600 as a modulator of the mTOR signaling pathway.

Core Concepts: The mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It functions through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: This complex is sensitive to nutrients, growth factors, and cellular energy levels. Its activation leads to the phosphorylation of key downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.

-

mTORC2: This complex is primarily activated by growth factors and is involved in the regulation of cell survival and metabolism. A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.

Dysregulation of the mTOR pathway is a common feature in various human diseases, including cancer, making it a prime target for therapeutic intervention.

WAY-600: A Potent ATP-Competitive mTOR Inhibitor

WAY-600 has been identified as a potent and selective inhibitor of mTOR kinase activity.[1][2][3][4] It acts by competing with ATP for binding to the mTOR kinase domain, thereby inhibiting the activity of both mTORC1 and mTORC2.[1][2]

Quantitative Analysis of WAY-600 Activity

The inhibitory potency of WAY-600 against mTOR and its selectivity over other related kinases have been quantified in various studies.

| Target | IC50 | Selectivity | Reference |

| mTOR | 9 nM | [1][2][4][5] | |

| PI3Kα | 1.96 µM | >100-fold vs. mTOR | [1][4][5] |

| PI3Kγ | 8.45 µM | >500-fold vs. mTOR | [1][4][5] |

Cellular and In Vivo Activity

In cellular models, WAY-600 has been shown to effectively inhibit mTOR signaling. It blocks the phosphorylation of both mTORC1 substrates, such as S6K at threonine 389 (P-S6K(T389)), and mTORC2 substrates, like Akt at serine 473 (P-AKT(S473)).[1][4] This dual inhibition leads to anti-proliferative effects in various cancer cell lines, inducing G1 cell cycle arrest and, in some cases, apoptosis.[1] Furthermore, WAY-600 has been observed to down-regulate the expression of angiogenic factors like VEGF and HIF-1α.[1] In preclinical models, administration of WAY-600 has been shown to inhibit tumor growth.[2][5]

Experimental Protocols

The characterization of WAY-600 as an mTOR inhibitor has been established through a series of biochemical and cellular assays.

In Vitro mTOR Kinase Assay (DELFIA Format)

A common method to determine the inhibitory activity of compounds like WAY-600 is the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified, FLAG-tagged mTOR (FLAG-TOR) is diluted in a kinase assay buffer. The substrate, His-tagged S6K (His6-S6K), is also prepared in the same buffer.

-

Inhibitor Incubation: The diluted enzyme is mixed with the test inhibitor (e.g., WAY-600) or a vehicle control (DMSO) in a 96-well plate.

-

Kinase Reaction Initiation: The kinase reaction is started by adding a solution containing ATP and His6-S6K to the enzyme-inhibitor mixture.

-

Reaction Incubation and Termination: The reaction is allowed to proceed for a set time at room temperature with gentle shaking. It is then stopped by the addition of a stop buffer containing EDTA and EGTA.

-

Detection of Phosphorylation: The amount of phosphorylated His6-S6K is quantified using a specific antibody that recognizes the phosphorylated threonine 389 residue. This antibody is labeled with a Europium chelate.

-

Signal Measurement: After a series of washing steps, an enhancement solution is added, and the time-resolved fluorescence of the Europium is measured in a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and the inhibitory effect of the compound can be calculated.[1]

Cellular Assays for mTORC1 and mTORC2 Activity

The effect of WAY-600 on mTORC1 and mTORC2 activity within cells is typically assessed by Western blotting.

Protocol Outline:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-361 breast cancer, U87MG glioblastoma, LNCaP prostate cancer) are cultured under standard conditions.[1] The cells are then treated with varying concentrations of WAY-600 or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of mTORC1 and mTORC2 substrates (e.g., anti-phospho-S6K (T389) and anti-phospho-Akt (S473)), as well as antibodies for the total levels of these proteins as loading controls.

-

Detection and Analysis: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the extent of inhibition of substrate phosphorylation.

Visualizing the mTOR Pathway and Experimental Workflow

To better understand the mechanism of action of WAY-600 and the experimental procedures used to characterize it, the following diagrams are provided.

Caption: The mTOR signaling pathway and the inhibitory action of WAY-600.

Caption: Workflow for an in vitro mTOR kinase assay.

Conclusion

WAY-600 is a well-characterized, potent, and selective ATP-competitive inhibitor of mTOR, demonstrating effective inhibition of both mTORC1 and mTORC2. Its ability to modulate this critical signaling pathway has been demonstrated through robust in vitro and cellular assays, and it has shown anti-tumor activity in preclinical models. For researchers investigating the mTOR pathway or developing novel anti-cancer therapeutics, WAY-600 serves as a valuable chemical probe and a potential lead compound. While the identity of "this compound" remains unconfirmed in the scientific literature, the extensive data available for WAY-600 provides a solid foundation for further investigation into mTOR-targeted therapies.

References

WAY-329600 literature review and citations

An in-depth literature review of WAY-329600, a former clinical candidate for the treatment of anxiety and depression, is provided below for researchers, scientists, and drug development professionals. This guide details its mechanism of action, pharmacological properties, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in pain, inflammation, and mood regulation. By blocking the action of substance P at the NK1 receptor, this compound was investigated for its potential to alleviate symptoms of anxiety and depression.

The proposed signaling pathway involves the blockade of the G-protein coupled NK1 receptor, which in turn inhibits the activation of downstream signaling cascades, such as the phospholipase C pathway, ultimately leading to a modulation of neuronal excitability.

Caption: Signaling pathway of Substance P at the NK1 receptor and the antagonistic action of this compound.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Assay |

| NK1 Binding Affinity (Ki) | Human | 0.78 nM | Radioligand Binding |

| Gerbil | 0.72 nM | Radioligand Binding | |

| NK1 Functional Antagonism (IC50) | Human | 1.9 nM | Substance P-induced Ca2+ mobilization |

Table 2: In Vivo Pharmacological Profile of this compound

| Species | Route of Administration | ED50 | Model |

| Gerbil | Oral | 0.3 mg/kg | NK1 agonist-induced foot-tapping |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.

-

Tissues/Cells: Membranes from CHO cells stably expressing the human or gerbil NK1 receptor.

-

Radioligand: [3H]Substance P.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled NK1 antagonist.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Substance P-induced Ca2+ Mobilization Assay

-

Objective: To assess the functional antagonist activity (IC50) of this compound at the NK1 receptor.

-

Cells: U-373 MG cells endogenously expressing the human NK1 receptor.

-

Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the increase in intracellular calcium induced by Substance P was measured.

-

Data Analysis: The IC50 value was calculated as the concentration of this compound that produced a 50% inhibition of the Substance P-induced calcium response.

Gerbil Foot-Tapping Model

-

Objective: To evaluate the in vivo efficacy (ED50) of this compound.

-

Animal Model: Gerbils, which exhibit a characteristic foot-tapping behavior upon central administration of an NK1 receptor agonist.

-

Procedure: this compound was administered orally at various doses prior to the intracerebroventricular injection of an NK1 agonist. The number of foot taps was then counted over a specific period.

-

Data Analysis: The dose of this compound that produced a 50% reduction in the agonist-induced foot-tapping (ED50) was determined.

Experimental Workflow

The general workflow for the preclinical evaluation of this compound is depicted below.

Caption: Preclinical and clinical development workflow for this compound.

Methodological & Application

Application Notes and Protocols for WAY-329600 (WAY-600) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-329600, more commonly referred to as WAY-600, is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology. WAY-600 distinguishes itself by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby providing a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway.[1][4] These application notes provide detailed protocols for the use of WAY-600 in cell culture-based experiments to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

WAY-600 exerts its biological effects by directly inhibiting the kinase activity of mTOR. This leads to the downstream inhibition of key cellular processes regulated by mTORC1 and mTORC2.

-

mTORC1 Inhibition: Prevents the phosphorylation of its downstream targets, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth.

-

mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473, a crucial step for full Akt activation, thereby impacting cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for WAY-600 based on available in vitro studies.

| Parameter | Value | Target | Reference |

| IC₅₀ | 9 nM | Recombinant mTOR enzyme | [1][2][3] |

| Selectivity | >100-fold vs. PI3Kα | mTOR | [4] |

| Selectivity | >500-fold vs. PI3Kγ | mTOR | [4] |

Table 1: In Vitro Efficacy of WAY-600

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HepG2 | Cell Viability (MTT) | 1-1000 nM | Time- and dose-dependent inhibition of viability | [1] |

| Huh-7 | Cell Viability (MTT) | 1-1000 nM | Time- and dose-dependent inhibition of viability | [1] |

| HepG2 | Colony Formation | 1-1000 nM | Dramatic decrease in colony number | [1] |

| HepG2 | BrdU Incorporation | Not Specified | Inhibition of cell proliferation | [1] |

| HepG2 | Caspase Activity | Not Specified | Dose-dependent increase in caspase-3 and -9 activity | [1] |

Table 2: Cellular Activity of WAY-600 in Hepatocellular Carcinoma Cell Lines

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. WAY-600 targets mTOR, a key downstream effector in this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WAY-600.

Experimental Protocols

Preparation of WAY-600 Stock Solution

-

Reconstitution: WAY-600 is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]

Cell Culture and Treatment

-

Cell Lines: Culture the desired cancer cell lines (e.g., HepG2, Huh-7) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach a logarithmic growth phase.

-

Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of WAY-600. Prepare serial dilutions from the stock solution. A vehicle control (DMSO) should be included in all experiments. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Caption: General experimental workflow for cell-based assays with WAY-600.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of WAY-600 (e.g., 1 nM to 1000 nM) for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment with WAY-600 for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-mTOR, phospho-Akt, phospho-S6K, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Collection: Following treatment with WAY-600, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

WAY-600 is a valuable research tool for investigating the role of the mTOR signaling pathway in various cellular processes, particularly in the context of cancer. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the cellular effects of this potent mTOR inhibitor. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their studies.

References

Application Notes and Protocols: Preparation of WAY-329600 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

**Introduction

WAY-329600 is a research compound with a molecular weight of 312.39 g/mol .[1][2] For in vitro and other experimental assays, it is crucial to prepare a concentrated stock solution accurately, which can then be diluted to the desired final concentration for experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic molecules, including this compound.[1][3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its stock solution in DMSO is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 312.39 g/mol | [1][2] |

| Appearance | Solid, white to off-white | [1][3] |

| Solubility in DMSO | 100 mg/mL (320.11 mM) | [1][3][4] |

| Recommended Storage of Solid | 4°C, protect from light | [1][3][4] |

| Stock Solution Storage | -80°C for up to 6 months (protect from light) -20°C for up to 1 month (protect from light) | [1][3][4] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The required mass of this compound for other desired concentrations can be calculated using the formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Bring the this compound container to room temperature before opening to prevent moisture condensation.

-

Ensure the analytical balance is calibrated and level.

-

-

Weighing this compound:

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.124 mg of this compound.

-

-

Dissolving in DMSO:

-

Ensuring Complete Dissolution:

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4] Always protect the solution from light.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Disclaimer: This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents.

References

Application Notes and Protocols for WAY-329600 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-329600 is an active small molecule with potential applications in cancer research. While direct studies of this compound in oncology are not extensively documented, its putative mechanism of action as a soluble epoxide hydrolase (sEH) inhibitor positions it as a compound of interest for cancer cell line investigations. Inhibition of sEH has emerged as a promising therapeutic strategy in cancer by modulating signaling pathways involved in inflammation, angiogenesis, and cell survival.[1][2][3]

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory and anti-proliferative epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives.[1][2] By inhibiting sEH, this compound is hypothesized to increase the intracellular concentration of EETs, thereby potentially suppressing tumor growth and progression. Notably, some established anti-cancer drugs, such as sorafenib and regorafenib, also exhibit sEH inhibitory activity, suggesting this mechanism may contribute to their clinical efficacy.[3]

These application notes provide a comprehensive guide for utilizing this compound in cancer cell line studies, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The Soluble Epoxide Hydrolase (sEH) Pathway in Cancer

The proposed mechanism of action for this compound in cancer cells is the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the arachidonic acid metabolic pathway. Cytochrome P450 (CYP) enzymes convert arachidonic acid into various epoxyeicosatrienoic acids (EETs). These EETs generally exhibit anti-inflammatory, anti-proliferative, and anti-angiogenic effects. However, sEH rapidly hydrolyzes EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally less active or may even have pro-inflammatory properties.

In the context of cancer, upregulation of sEH has been observed in several tumor types, contributing to a pro-inflammatory and pro-angiogenic tumor microenvironment.[3] By inhibiting sEH, this compound is expected to stabilize and increase the levels of beneficial EETs. This elevation in EETs can, in turn, modulate downstream signaling pathways, leading to reduced cancer cell proliferation, decreased inflammation, and inhibition of angiogenesis.

Figure 1: Proposed signaling pathway of this compound via inhibition of soluble epoxide hydrolase (sEH).

Data Presentation

Quantitative data from in vitro studies should be presented in a clear and structured tabular format to facilitate comparison across different cell lines and experimental conditions.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h | Apoptosis (%) at 2x IC50 | G2/M Phase Arrest (%) at 2x IC50 |

| A549 | Lung Carcinoma | 15.2 ± 1.8 | 35.4 ± 4.1 | 42.1 ± 3.7 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 | 28.9 ± 3.5 | 33.6 ± 4.2 |

| HCT116 | Colorectal Carcinoma | 10.8 ± 1.2 | 42.1 ± 5.3 | 51.3 ± 4.9 |

| U87-MG | Glioblastoma | 35.1 ± 3.9 | 21.7 ± 2.9 | 25.8 ± 3.1 |

| PC-3 | Prostate Cancer | 18.9 ± 2.1 | 31.5 ± 3.8 | 38.4 ± 4.5 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound in cell lines.

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Cell Culture and Drug Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, U87-MG, PC-3) should be used.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Store aliquots at -20°C or -80°C, protected from light.[1] For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Seeding and Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x IC50) for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These application notes provide a framework for investigating the potential anti-cancer effects of this compound in vitro. Based on its putative role as a soluble epoxide hydrolase inhibitor, this compound presents an interesting candidate for further research in oncology. The provided protocols for assessing cell viability, apoptosis, and cell cycle progression will enable researchers to systematically evaluate its efficacy and mechanism of action in various cancer cell lines. Further studies could also explore its effects on sEH activity, EET levels, and downstream signaling pathways related to inflammation and angiogenesis.

References

- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing cancer immunotherapy via inhibition of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of WAY-329600 in Neurobiology Research

Despite a comprehensive search of available scientific literature and resources, the neurobiological profile of the compound WAY-329600 remains largely uncharacterized. Information regarding its mechanism of action, in vivo or in vitro effects, and potential applications in neurobiology research is not publicly available at this time.

For researchers interested in novel compounds for neurobiology research, it is crucial to rely on molecules with a well-documented scientific background. This ensures that experimental results can be accurately interpreted and contribute to the existing body of scientific knowledge.

Given the current absence of data for this compound, we are unable to provide the following as per the initial request:

-

Detailed Application Notes and Protocols: Without understanding the compound's biological activity, it is impossible to develop protocols for its use in specific neurobiological assays.

-

Quantitative Data Presentation: No quantitative data from in vivo, electrophysiological, or behavioral studies involving this compound has been found.

-

Signaling Pathway and Workflow Diagrams: The mechanism of action and its place in any signaling cascade are unknown, precluding the creation of any explanatory diagrams.

It is recommended that researchers seeking to investigate novel neurobiological pathways consider alternative compounds with established and published research data. Should scientific information on this compound become available in the future, a detailed analysis and compilation of its neurobiological applications will be possible.

Application Notes and Protocols: WAY-329600 in Immunology and Inflammation Studies

A comprehensive review of publicly available scientific literature and data sources did not yield specific information on the application of WAY-329600 in immunology and inflammation research.

Extensive searches for "this compound" in conjunction with terms such as "immunology," "inflammation," "mechanism of action," "in vivo studies," and "in vitro assays" did not return any peer-reviewed articles, clinical trial data, or detailed experimental protocols. The primary sources mentioning this compound are chemical supplier catalogs, which list it as a research chemical but do not provide data on its biological activity or applications in any therapeutic area.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Potential for Confusion: The Case of WAY-600

It is possible that the query for "this compound" may be a typographical error, and the intended compound of interest is WAY-600 . In contrast to the absence of data for this compound, WAY-600 is a known and studied compound.

WAY-600 is an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Importantly, this pathway also plays a significant role in the function of the immune system, and its dysregulation is implicated in various inflammatory diseases. Therefore, mTOR inhibitors as a class are of significant interest in immunology and inflammation research.

While we cannot provide specific protocols for this compound, for illustrative purposes and to address the potential for a misunderstanding, we present a generalized overview of how an mTOR inhibitor like WAY-600 could be studied in an immunological context.

General Application of mTOR Inhibitors in Immunology Research (Hypothetical for WAY-600)

mTOR inhibitors are investigated for their potential to modulate immune responses. They can impact the differentiation, proliferation, and function of various immune cells, including T cells, B cells, and dendritic cells.

Table 1: Potential In Vitro Assays for an mTOR Inhibitor in Immunology

| Assay Type | Cell Type | Readout | Potential Application |

| T Cell Proliferation Assay | Primary T cells, Jurkat cells | CFSE dilution, BrdU incorporation, ATP levels | Assess the effect on T cell expansion upon stimulation. |

| Cytokine Production Assay | PBMCs, Macrophages, T cells | ELISA, Flow cytometry (intracellular staining) | Measure the impact on pro-inflammatory and anti-inflammatory cytokine secretion. |

| Western Blot | Various immune cell lines | Phosphorylation status of mTOR pathway proteins (e.g., p70S6K, 4E-BP1) | Confirm target engagement and downstream signaling inhibition. |

| Mixed Lymphocyte Reaction (MLR) | Allogeneic PBMCs | T cell proliferation, Cytokine release | Evaluate the effect on T cell responses to alloantigens. |

Experimental Workflow: In Vitro T Cell Suppression Assay

Below is a generalized workflow for assessing the immunosuppressive activity of a compound like an mTOR inhibitor on T cell proliferation.

Signaling Pathway: Simplified mTOR Signaling in T Cells

The following diagram illustrates a simplified representation of the mTOR signaling pathway in T cells, which would be the target of a compound like WAY-600.

While we are unable to provide specific information for this compound in immunology and inflammation due to a lack of available data, we have offered a general overview of how a related compound, the mTOR inhibitor WAY-600, could be investigated in this field. Researchers interested in this compound are encouraged to consult the direct chemical supplier for any available preliminary data or to perform initial screening assays to determine its biological activity. Should new research on this compound become available, these application notes and protocols will be updated accordingly.

Application Notes and Protocols for WAY-600 in in vivo Animal Models

Disclaimer: The initial user request specified "WAY-329600." However, no publicly available scientific literature or data could be found for a compound with this designation. The following information is provided for WAY-600 , a structurally related and well-documented mTOR inhibitor, assuming a possible typographical error in the original query.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

WAY-600 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It exhibits high selectivity for mTOR over other kinases in the phosphatidylinositol 3-kinase (PI3K) family.[1][3] Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs) which primarily target mTOR complex 1 (mTORC1), WAY-600 is a second-generation mTOR inhibitor that directly targets the ATP-binding site of the mTOR kinase domain.[2][4] This allows it to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[1][2][5] The inhibition of mTORC1 and mTORC2 disrupts downstream signaling pathways crucial for cell growth, proliferation, metabolism, and survival, making WAY-600 a compound of interest for cancer research.[1][6]

Signaling Pathway of WAY-600

The diagram below illustrates the mechanism of action of WAY-600, highlighting its inhibitory effect on both mTORC1 and mTORC2 and their key downstream effectors.

Caption: WAY-600 inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of WAY-600 based on available data.

Table 1: In Vitro Inhibitory Activity of WAY-600

| Target | IC₅₀ (nmol/L) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |

| mTOR | 9 | >100-fold | >500-fold | [3] |

| PI3Kα | >1000 | - | - | [3] |

| PI3Kγ | >5000 | - | - | [3] |

Table 2: Summary of In Vivo Efficacy in a HepG2 Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Dosing Schedule | Outcome | Reference |

| Nude Mice | HepG2 (Human Hepatocellular Carcinoma) | WAY-600 | 10 mg/kg | Daily | Inhibition of tumor growth |

Note: The original publication did not specify the route of administration or the vehicle used for in vivo studies.

Experimental Protocols

The following protocols provide a detailed methodology for a key experiment cited in the literature for WAY-600 and a general workflow for conducting similar in vivo studies.

This diagram outlines the typical steps involved in assessing the anti-tumor efficacy of a compound like WAY-600 in a subcutaneous xenograft model.

References

- 1. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Application Notes and Protocols for WAY-600 Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the target engagement of WAY-600, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). The following sections detail the methodologies for key experiments, present quantitative data for easy comparison, and include visualizations of signaling pathways and experimental workflows.

Introduction to WAY-600 and mTOR

WAY-600 is an ATP-competitive inhibitor of mTOR with high selectivity over other kinases, including the closely related phosphoinositide 3-kinases (PI3Ks).[1][2] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, and survival.[1][3] Dysregulation of the mTOR pathway is a frequent event in various human cancers, making it a critical target for anticancer drug development.[3] WAY-600 has been shown to inhibit both mTORC1 and mTORC2.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of WAY-600 against mTOR and other related kinases.

| Target | IC50 (nM) | Assay Conditions | Reference |

| mTOR | 9 | Recombinant enzyme assay | [1] |

| PI3Kα | >100-fold selectivity vs mTOR | Not specified | [1] |

| PI3Kγ | >500-fold selectivity vs mTOR | Not specified | [1] |

Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by WAY-600.

Caption: mTOR signaling pathway highlighting the inhibitory action of WAY-600 on mTORC1 and mTORC2.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture and Treatment:

-

Seed a human cancer cell line known to have active mTOR signaling (e.g., U87MG, MDA-MB-361) in appropriate culture plates.

-

Allow cells to reach 70-80% confluency.

-

Treat cells with varying concentrations of WAY-600 or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

-

-

Heating:

-

Harvest cells by scraping and wash with PBS.

-

Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Aliquot the supernatant into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

-

Separation of Soluble and Precipitated Proteins:

-

After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze the levels of soluble mTOR in each sample by Western blotting using an anti-mTOR antibody. Densitometry is used to quantify the band intensities.

-

Alternatively, a specific ELISA for mTOR can be used for higher throughput analysis.

-

Data Analysis: Plot the percentage of soluble mTOR as a function of temperature for both WAY-600 treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of WAY-600 indicates target engagement.

In-Cell Western for Downstream Target Inhibition

This assay measures the phosphorylation of downstream targets of mTORC1 (S6K1) and mTORC2 (Akt) to confirm the inhibitory activity of WAY-600 in cells.

Experimental Workflow:

Caption: Workflow for the In-Cell Western Assay.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of WAY-600 for a specified time (e.g., 2 hours).

-

-

Cell Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixing solution.

-

Permeabilize the cells with a solution containing Triton X-100.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate the cells with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., at Thr389) and Akt (e.g., at Ser473). A total protein antibody for normalization is also used.

-

Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

-

Imaging and Quantification:

-

Wash the wells and allow the plate to dry.

-

Scan the plate using a near-infrared imaging system.

-

The integrated fluorescence intensity for each well is quantified.

-

Data Analysis: Normalize the signal from the phospho-specific antibody to the signal from the total protein antibody. Plot the normalized fluorescence intensity against the concentration of WAY-600 to determine the IC50 for the inhibition of downstream mTOR signaling.

Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its purified protein target in real-time.

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified, recombinant mTOR protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection (Association):

-

Prepare a series of dilutions of WAY-600 in a suitable running buffer (e.g., HBS-EP+).

-

Inject the WAY-600 solutions over the immobilized mTOR surface for a defined period to monitor the association phase.

-

-

Dissociation:

-

Switch back to the running buffer flow to monitor the dissociation of the WAY-600 from the mTOR.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound WAY-600 from the mTOR surface, preparing it for the next injection.

-

-

Data Analysis:

-

The binding response is measured in Resonance Units (RU).

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

These protocols provide a robust framework for assessing the target engagement of WAY-600. The choice of assay will depend on the specific research question, available resources, and the desired throughput. For initial confirmation of target binding in a cellular context, CETSA is highly recommended. For quantifying the functional consequences of target engagement, the In-Cell Western is a suitable method. For detailed in vitro characterization of the binding kinetics, SPR is the gold standard.

References

Troubleshooting & Optimization

WAY-329600 Technical Support Center: Troubleshooting Aqueous Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with WAY-329600 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 100 mg/mL in DMSO.[1][2] For optimal results, it is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in water. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: Are there any known biopharmaceutical properties of this compound, such as pKa or LogP?

A3: Publicly available experimental data on the pKa and LogP of this compound are limited. These parameters are crucial for predicting the solubility of a compound at different pH values. Generally, for compounds with low aqueous solubility, a combination of empirical testing and the application of solubility enhancement techniques is necessary.

Q4: How should I store the this compound stock solution?

A4: The stock solution of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is recommended to protect the solution from light.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 100 mg/mL | 320.11 mM | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1][2] |

Troubleshooting Guide for Aqueous Buffer Solubility

This guide provides a step-by-step approach to troubleshoot and overcome precipitation issues when diluting your this compound DMSO stock solution into an aqueous buffer for your experiments.

Problem: Precipitate formation upon dilution in aqueous buffer.

Step 1: Optimization of DMSO Concentration

-

Question: Am I using the lowest possible concentration of DMSO in my final working solution?

-

Action: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. To achieve this, you may need to prepare a more concentrated DMSO stock solution, if possible, or adjust your dilution scheme.

Step 2: Modifying the Aqueous Buffer

-

Question: Can I adjust the pH of my aqueous buffer?

-

Action: The solubility of ionizable compounds is pH-dependent.[3] Without a known pKa for this compound, you can empirically test a range of pH values for your buffer to see if solubility improves. It is crucial to ensure that the tested pH range is compatible with your experimental system (e.g., cell viability, enzyme activity).

-

Question: Can I include co-solvents in my aqueous buffer?

-

Action: The use of water-miscible co-solvents can significantly enhance the solubility of hydrophobic compounds.[3] Consider adding a small percentage of solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[4] Always perform a vehicle control to ensure the co-solvent does not interfere with your assay.

Step 3: Utilizing Solubility Enhancers

-

Question: Would a surfactant or a complexing agent be suitable for my experiment?

-

Action: Surfactants, such as Tween 20 or Triton X-100, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2] Another approach is the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[1][2] The choice of a specific enhancer will depend on its compatibility with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3201 mL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution and Introduction into Aqueous Buffer

-

Warm the DMSO stock solution to room temperature before use.

-

Perform serial dilutions of the stock solution in your aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately and vigorously. Adding the buffer to the stock solution can cause the compound to precipitate out of the concentrated DMSO.

-

Visually inspect for any signs of precipitation. If a precipitate forms, consider the troubleshooting steps outlined above.

Visualizations

References

Optimizing WAY-600 Concentration for Experiments: A Technical Support Guide